Methyl-clostediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

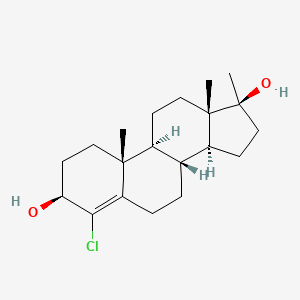

Methyl-clostediol, also known as 4-chloro-17α-methylandrost-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid. It is a derivative of clostebol, modified to enhance its anabolic properties while reducing androgenic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl-clostediol can be synthesized through several chemical pathways. One common method involves the chlorination of 17α-methyltestosterone, followed by hydroxylation at the 17β position. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step can be achieved using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like recrystallization and chromatography to purify the final product. Safety measures are crucial due to the use of hazardous chemicals in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-clostediol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or alkylation reactions using reagents like halogens (chlorine, bromine) or alkyl halides

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Chlorine gas, bromine in carbon tetrachloride, alkyl halides in the presence of a base

Major Products Formed:

Oxidation: Formation of 4-chloro-17α-methylandrost-4-en-3,17-dione.

Reduction: Formation of 4-chloro-17α-methylandrost-4-en-17β-ol.

Substitution: Formation of various halogenated or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on muscle growth and protein synthesis in cellular models.

Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.

Industry: Utilized in the development of performance-enhancing supplements, although its use is regulated due to potential health risks .

Wirkmechanismus

Methyl-clostediol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The compound also influences the production of other hormones and growth factors, contributing to its overall anabolic effects .

Vergleich Mit ähnlichen Verbindungen

Clostebol: The parent compound, less potent than methyl-clostediol.

Methylclostebol: Another derivative with similar anabolic properties but different pharmacokinetics.

Chlorodehydromethylandrostenediol: A related compound with distinct chemical and biological properties .

Uniqueness: this compound is unique due to its specific modifications that enhance its anabolic effects while minimizing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications, although its use is strictly regulated .

Biologische Aktivität

Methyl-clostediol is a synthetic compound belonging to the class of progestins, which are hormones that play a crucial role in the regulation of the menstrual cycle and pregnancy. Understanding its biological activity is essential for assessing its potential therapeutic applications and safety profile.

Biological Activity Overview

This compound exhibits various biological activities primarily through its interaction with hormone receptors, particularly the progesterone receptor. This interaction influences numerous physiological processes, including reproductive functions and cellular growth regulation.

The primary mechanism of action for this compound involves:

- Binding Affinity : It binds to the progesterone receptor, modulating gene expression related to reproductive health.

- Antagonistic Properties : It may exhibit antagonistic effects on estrogen receptors, potentially influencing estrogen-mediated pathways.

- Influence on Cell Proliferation : By regulating hormonal pathways, it can affect cell proliferation in target tissues.

Case Studies and Experimental Data

-

Study on Protein-Ligand Binding :

A literature analysis highlighted that methyl substitutions in compounds can significantly enhance biological activity. In particular, methyl groups can induce conformational changes that improve binding affinity to target proteins. This was observed in studies involving p38α MAP kinase and thrombin, where methyl modifications led to a tenfold increase in activity in certain cases . -

Antimicrobial Activity :

This compound derivatives have been evaluated for their antimicrobial properties. In one study, specific derivatives showed moderate activity against various pathogenic bacteria and fungi, indicating potential applications beyond hormonal therapy . -

Cytotoxicity Assessments :

The cytotoxicity of this compound was assessed using human cell lines (HaCat and BALB/c 3T3). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also demonstrated varying levels of cytotoxicity, necessitating further investigation into their safety profiles .

Data Table: Biological Activity Summary

Eigenschaften

CAS-Nummer |

35937-40-7 |

|---|---|

Molekularformel |

C20H31ClO2 |

Molekulargewicht |

338.9 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16?,18-,19+,20+/m1/s1 |

InChI-Schlüssel |

FWWFNYYTZPIJFZ-KYPBWNNHSA-N |

SMILES |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |

Isomerische SMILES |

C[C@]12CCC(C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O |

Kanonische SMILES |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O |

Synonyme |

(17β)-4-chloro-17-methyl-androst-4-ene-3,17-diol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.